1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride
Overview
Description
This compound, also known by its CAS Number 1421604-86-5, is a chemical with a molecular weight of 259.65 . Its IUPAC name is 1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2,4,5-imidazolidinetrione hydrochloride . The compound is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N5O3.ClH/c1-12-4-9-11-5(12)2-3-13-7(15)6(14)10-8(13)16;/h4H,2-3H2,1H3,(H,10,14,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 259.65 . It is soluble in acetone, forming a clear, colorless to faintly yellow solution .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazoles, including compounds like 1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride, have garnered significant interest in pharmaceutical research due to their versatile biological activities. Triazoles are a class of five-membered heterocyclic compounds that are integral in the synthesis of new drugs with diverse biological functions. Their structural variability allows for the development of novel pharmaceuticals with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The triazoles' broad range of biological activities makes them a focal point for the development of new chemical entities and pharmaceuticals. Researchers are continuously exploring more efficient synthesis methods for these compounds, considering current environmental and sustainability issues. The pursuit of new triazole derivatives aims to address emerging diseases, antibiotic resistance, and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Antioxidant Properties of Isoxazolone Derivatives
Isoxazolone derivatives, which can be synthesized from reactions involving hydroxylamine hydrochloride, exhibit significant biological and medicinal properties. These compounds serve as intermediates for the synthesis of various heterocycles and display considerable antioxidant activity. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for example, involves a reaction between aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3. Such compounds have shown good to very good yields and possess novel biological activities, highlighting the potential of hydroxylamine hydrochloride derivatives in medicinal chemistry (Laroum et al., 2019).
Synthetic Routes and Biological Significance of 1,2,3-Triazoles
The synthesis and application of 1,2,3-triazoles, including derivatives like this compound, have been a focus in organic chemistry due to their extensive applications in drug discovery, bioconjugation, and material science. The stability and significant dipole moment of the triazole moiety facilitate its interaction with biological targets, making it a scaffold for drugs with a wide spectrum of biological activities. The copper(I) catalyzed azide-alkyne cycloaddition, a key click reaction, is a prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, underscoring the importance of triazoles in developing new biologically active compounds (Kaushik et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have been found to exhibit cytotoxic activities against tumor cell lines .
Mode of Action
It’s worth noting that related 1,2,4-triazole compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Related 1,2,4-triazole compounds have been associated with the induction of apoptosis in cancer cells , which involves a series of biochemical events leading to changes in cell morphology, nuclear condensation, DNA fragmentation, and ultimately cell death.
Result of Action
Related 1,2,4-triazole compounds have been found to exhibit cytotoxic activities against tumor cell lines, with ic50 value ranges of 156–398 and 239–418 µM for MCF-7 and HCT-116 cells, respectively .
Biochemical Analysis
Biochemical Properties
1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are essential for cell signaling . This inhibition can result in changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it has been shown to accumulate in the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Properties
IUPAC Name |
1-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3.ClH/c1-12-4-9-11-5(12)2-3-13-7(15)6(14)10-8(13)16;/h4H,2-3H2,1H3,(H,10,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMSTPNMJYQZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCN2C(=O)C(=O)NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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